3-Azido-1,2,4,5-tetrafluorobenzene

Description

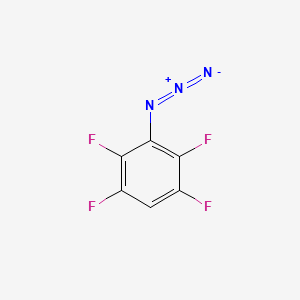

3-Azido-1,2,4,5-tetrafluorobenzene (CAS: 1003295-27-9) is a fluorinated aromatic compound with the molecular formula C₆HF₄N₃ and a molecular weight of 191.09 g/mol . Its structure features an azide (-N₃) group at the 3-position and fluorine substituents at the 1,2,4,5-positions on the benzene ring. The azide group imparts high reactivity, making it valuable in click chemistry (e.g., Huisgen cycloaddition) and as a precursor for further functionalization.

Properties

IUPAC Name |

3-azido-1,2,4,5-tetrafluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF4N3/c7-2-1-3(8)5(10)6(4(2)9)12-13-11/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDYRYMMQTZLKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF4N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-1,2,4,5-tetrafluorobenzene typically involves the substitution of a suitable leaving group on a tetrafluorobenzene derivative with an azido group. One common method is the reaction of 1,2,4,5-tetrafluorobenzene with sodium azide (NaN₃) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.

Chemical Reactions Analysis

Types of Reactions

3-Azido-1,2,4,5-tetrafluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Major Products Formed

Substitution Reactions: Products include substituted tetrafluorobenzenes with various functional groups.

Cycloaddition Reactions: Products include triazole derivatives.

Reduction Reactions: Products include tetrafluoroaniline derivatives.

Scientific Research Applications

3-Azido-1,2,4,5-tetrafluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.

Mechanism of Action

The mechanism of action of 3-Azido-1,2,4,5-tetrafluorobenzene largely depends on the specific chemical reactions it undergoes. For example, in cycloaddition reactions, the azido group reacts with alkynes to form triazoles through a concerted mechanism involving the formation of a five-membered ring. The molecular targets and pathways involved would vary based on the specific application and reaction context.

Comparison with Similar Compounds

2,3,5,6-Tetrafluoroterephthalic Acid (H₂tfBDC)

- Molecular Formula : C₈H₂F₄O₄

- Functional Groups : Two carboxylic acid (-COOH) groups.

- Synthesis : Produced via lithiation of 1,2,4,5-tetrafluorobenzene with excess n-butyllithium (>2 equivalents) in THF, followed by carbonation with CO₂. Achieves 95% yield with minimal purification .

- Key Properties :

2,3,5,6-Tetrafluorobenzoic Acid (H₂tfBC)

- Molecular Formula : C₇H₂F₄O₂

- Functional Groups : Single carboxylic acid (-COOH) group.

- Synthesis: Generated using stoichiometric n-butyllithium (1 equivalent) on 1,2,4,5-tetrafluorobenzene, resulting in monosubstitution.

- Key Properties :

2,3,4,5-Tetrafluoro-6-nitrobenzoic Acid

- Molecular Formula: C₆HF₄NO₂

- Functional Groups: Nitro (-NO₂) and carboxylic acid (-COOH) groups.

- Synthesis: Not detailed in evidence, but nitro groups are typically introduced via nitration reactions.

- Classified as hazardous (危) due to instability .

Tetrafluoroisophthalic Acid

- Molecular Formula : C₈H₂F₄O₄

- Functional Groups : Two carboxylic acid (-COOH) groups in isophthalic configuration.

- Key Properties :

Comparative Analysis Table

*Inferred from azide group’s thermal sensitivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.